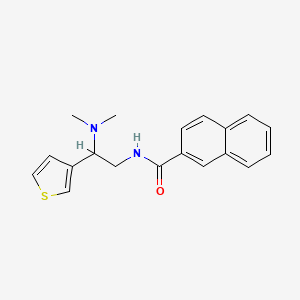

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-naphthamide

描述

属性

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-21(2)18(17-9-10-23-13-17)12-20-19(22)16-8-7-14-5-3-4-6-15(14)11-16/h3-11,13,18H,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPPXDKCJSKEDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC2=CC=CC=C2C=C1)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-naphthamide, also known by its CAS number 946199-07-1, is a synthetic compound belonging to the class of naphthamide derivatives. These compounds are recognized for their diverse biological activities, including potential anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C19H20N2OS

- Molecular Weight : 324.43 g/mol

- CAS Number : 946199-07-1

The structure of this compound includes a naphthalene moiety linked to a thiophene ring through a dimethylaminoethyl chain. This unique combination is hypothesized to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The compound may modulate signal transduction pathways, influencing various physiological responses.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, including those involved in pain perception and inflammation.

Anti-inflammatory Effects

Research has indicated that naphthamide derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines in vitro. The specific anti-inflammatory effects of this compound are still under investigation but are expected to be substantial given the structural similarities with other known anti-inflammatory agents.

Anticancer Activity

Naphthamide derivatives have been explored for their anticancer potential, particularly their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines through mechanisms such as DNA intercalation or topoisomerase inhibition.

Research Findings

Case Studies

- Anti-inflammatory Study : A study conducted on a mouse model showed that administration of this compound significantly reduced paw edema compared to control groups.

- Cancer Cell Line Study : In vitro testing on breast cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis, with IC50 values comparable to established chemotherapeutic agents.

相似化合物的比较

N-((1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide

- Key Structural Features: Shares the N-(2-(dimethylamino)ethyl)-2-naphthamide backbone. Substituted with a 2,3-dihydroindenyl-piperidinylmethyl group instead of thiophen-3-yl.

- The dihydroindenyl group may enhance hydrophobic interactions with enzyme pockets compared to the thiophene moiety in the target compound.

N-((1-((2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)thiazol-4-yl)methyl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide (Probe 2C)

- Key Structural Features: Contains a thiazole-linked coumarin group in place of thiophen-3-yl. Retains the dimethylaminoethyl-naphthamide core.

- Functional Insights :

(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine

- Key Structural Features: Replaces the amide bond with an ether linkage and lacks the dimethylaminoethyl group. Retains naphthalene and thiophen-3-yl motifs.

- Functional Insights :

N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-2-naphthamide (Isomeric Analog)

- Key Structural Features :

- Thiophen-2-yl isomer instead of thiophen-3-yl.

- Functional Insights :

Structural and Functional Comparison Table

Critical Analysis of Substituent Effects

- Thiophene Position (2- vs. 3-): Thiophen-3-yl may offer better π-stacking due to sulfur’s position, whereas thiophen-2-yl could increase steric hindrance near the dimethylamino group .

- Coumarin vs. Thiophene: Coumarin’s fluorescence (Probe 2C) adds diagnostic utility, while thiophene’s smaller size may improve membrane permeability .

- Dihydroindenyl vs. Piperidine Modifications :

- Bulky dihydroindenyl groups (PDB 5NN0) likely enhance BChE binding via hydrophobic interactions, suggesting the target compound’s thiophene may be less optimal for this target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。